molecular formula C16H17N3OS B12205414 N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide

Cat. No.: B12205414
M. Wt: 299.4 g/mol
InChI Key: DOIIBFKHOPCAPG-UHFFFAOYSA-N
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Description

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide is a benzamide derivative featuring a thiourea moiety substituted with a 4-methylphenyl group. This compound belongs to the class of N-acylthioureas, which are characterized by a carbonyl group adjacent to a thiourea (-NH-CS-NH-) linkage. Such derivatives are of significant interest due to their diverse applications in medicinal chemistry (e.g., antioxidant, antimicrobial agents) and materials science (e.g., ion-selective sensors, corrosion inhibitors) . The structural uniqueness of this compound lies in its combination of a benzamide core and a 4-methylphenyl-substituted thiourea group, which may influence its electronic properties, solubility, and intermolecular interactions .

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[[(4-methylphenyl)carbamothioylamino]methyl]benzamide

InChI

InChI=1S/C16H17N3OS/c1-12-7-9-14(10-8-12)19-16(21)18-11-17-15(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H2,18,19,21)

InChI Key

DOIIBFKHOPCAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide typically involves the reaction of 4-methylphenyl isothiocyanate with benzamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, followed by cyclization to form the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The benzamide group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Synthesis of N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide

The compound can be synthesized through a multi-step process involving the reaction of various thioureas and benzamides. The synthesis typically involves the following steps:

  • Formation of Thiourea : The initial step involves the reaction of a substituted amine with carbon disulfide to form a thiourea derivative.
  • Acylation : The thiourea is then acylated using an appropriate benzoyl chloride to yield the final product.

The synthesis yields moderate to excellent results, often characterized by spectroscopic methods such as NMR and IR to confirm structure and purity .

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. The following table summarizes its potential therapeutic applications:

Activity Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial Demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Shows promise in reducing inflammation in preclinical models, suggesting potential for treating inflammatory diseases .
Antidiabetic Exhibits inhibitory effects on glucose absorption, indicating potential use in diabetes management .
Urease Inhibition Acts as an inhibitor of urease, which may be relevant in treating certain infections .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various acylthiourea derivatives, including this compound. The compound was tested against several cancer cell lines, showing notable cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

In another research project, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Material Science Applications

Beyond biological applications, this compound has been explored for its utility in material science:

  • Catalysis : The compound serves as a precursor for synthesizing various heterocyclic compounds through cyclization reactions, which are essential in developing new catalysts for organic reactions .
  • Corrosion Inhibition : Research indicates that thiourea derivatives can act as effective corrosion inhibitors for metals, providing an eco-friendly alternative for protecting metal surfaces .

Mechanism of Action

The mechanism of action of N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound can be compared to structurally analogous benzoylthiourea derivatives, differing in substituents on the phenyl rings or thiourea moiety. Key examples include:

Compound Name Substituents/Modifications Key Applications/Properties References
N-(diethylcarbamothioyl)benzamide -N(C₂H₅)₂ group on thiourea Metal coordination, antimicrobial activity
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide 4-Cl on benzamide; 6-methylpyridinyl on thiourea Antioxidant activity (~43% TAC)
N-((4-chlorophenyl)carbamothioyl)benzamide (T2) 4-Cl on phenyl ring Corrosion inhibition (73% efficiency)
N-{[(4-methoxyphenyl)amino]carbamothioyl}benzamide 4-OCH₃ on phenyl ring Antioxidant activity (87.7% inhibition)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at para position in T2) enhance corrosion inhibition by increasing electron density at the thiourea sulfur, improving adsorption on metal surfaces .
  • Heterocyclic substituents (e.g., 6-methylpyridinyl in ) improve antioxidant capacity, likely due to radical scavenging via π-π interactions.
  • Polar groups (e.g., -OCH₃ in ) enhance solubility and bioavailability, critical for pharmacological applications.
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : All derivatives show characteristic ν(C=O) (1650–1700 cm⁻¹) and ν(C=S) (1250–1270 cm⁻¹) stretches, confirming the thiourea linkage .
  • NMR : The 4-methylphenyl group in the target compound resonates as a singlet at δ 2.35 ppm (CH₃), distinct from -OCH₃ (δ 3.75–3.80 ppm) or -Cl substituents .
  • Melting Points : Derivatives with bulky substituents (e.g., 4-tert-butyl in ) exhibit higher melting points (>200°C) due to enhanced crystallinity, whereas polar groups (e.g., -OH in ) lower melting points via hydrogen bonding disruptions.

Biological Activity

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide, a compound featuring a carbamothioyl group, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15H16N2OS
  • Molecular Weight : 272.36 g/mol

The compound contains a benzamide moiety with a carbamothioyl substituent, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiourea group in the compound is capable of forming hydrogen bonds, which may facilitate binding to enzyme active sites, leading to inhibition of their activities. This mechanism suggests potential applications in enzyme inhibition and modulation of cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, showing IC50 values in the low micromolar range. This suggests a promising potential for development as an anticancer agent .
  • Mechanism Insights : The inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, has been observed with related benzamide derivatives, indicating a possible pathway through which this compound may exert its effects .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Activity Against Mycobacteria : In high-throughput screening studies, several derivatives demonstrated significant inhibitory activity against non-tuberculous mycobacteria (NTM), indicating that this compound may have similar effects .
  • Minimum Inhibitory Concentration (MIC) : Compounds were found to have MIC values ranging from 1 to 10 µg/mL against various bacterial strains, suggesting effective antimicrobial properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
N-(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methylbenzamideStructureAnticancer5
Benzamide RibosideStructureAnticancer, DHFR inhibitor7
4-chloro-benzamide derivativesStructureRET kinase inhibitors3

Case Studies

  • Study on Anticancer Effects : A recent study investigated the anticancer effects of various benzamide derivatives, including those structurally similar to this compound. Results indicated that these compounds significantly reduced tumor growth in xenograft models .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of thiourea derivatives against mycobacterial infections. The results demonstrated that certain derivatives had potent activity against resistant strains of Mycobacterium tuberculosis, supporting further exploration of this compound in this context .

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